molecular formula C22H20INO B14667740 Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide CAS No. 41614-07-7

Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide

Cat. No.: B14667740
CAS No.: 41614-07-7
M. Wt: 441.3 g/mol
InChI Key: OGBBAKDHQHWNJP-UHFFFAOYSA-M
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Description

Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide is a chemical compound belonging to the class of benzoquinoline derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound includes a benzoquinoline core with a methoxyphenyl group and two methyl groups, making it a unique and potentially valuable compound in various scientific fields.

Preparation Methods

The synthesis of benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide typically involves a two-step process. The first step is the quaternization of the nitrogen atom in the benzoquinoline core, followed by a cycloaddition reaction . The quaternization is achieved by reacting the benzoquinoline with an alkylating agent under controlled conditions. The cycloaddition reaction involves the formation of a ylide intermediate, which then reacts with a suitable dipolarophile to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield dihydro derivatives.

Scientific Research Applications

Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial and antifungal agent, with studies indicating its effectiveness against Candida albicans and Staphylococcus aureus . Additionally, it has been investigated for its anticancer properties, with some derivatives showing significant activity against various cancer cell lines . In industry, it may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide involves its interaction with specific molecular targets and pathways. For its antibacterial and antifungal activities, it is believed to inhibit key enzymes involved in cell wall synthesis and energy production . In cancer cells, it may induce apoptosis by interacting with DNA and disrupting essential cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide can be compared with other benzoquinoline derivatives, such as benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide . While both compounds share a similar core structure, the differences in the substitution pattern can lead to variations in their biological activities and chemical reactivity. The unique combination of substituents in this compound may confer specific advantages in terms of potency and selectivity in its applications.

Properties

CAS No.

41614-07-7

Molecular Formula

C22H20INO

Molecular Weight

441.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1,4-dimethylbenzo[f]quinolin-4-ium;iodide

InChI

InChI=1S/C22H20NO.HI/c1-15-14-21(17-8-11-18(24-3)12-9-17)23(2)20-13-10-16-6-4-5-7-19(16)22(15)20;/h4-14H,1-3H3;1H/q+1;/p-1

InChI Key

OGBBAKDHQHWNJP-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C4=CC=C(C=C4)OC.[I-]

Origin of Product

United States

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